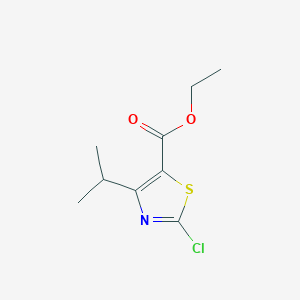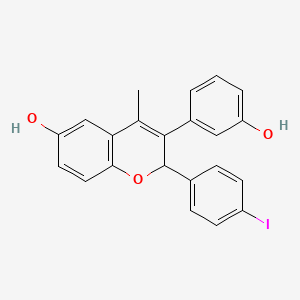
3-(3-hydroxyphenyl)-2-(4-iodophenyl)-4-methyl-2H-chromen-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-hydroxyphenyl)-2-(4-iodophenyl)-4-methyl-2H-chromen-6-ol is a complex organic compound that belongs to the class of chromenols This compound is characterized by the presence of hydroxyphenyl and iodophenyl groups attached to a chromenol core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hydroxyphenyl)-2-(4-iodophenyl)-4-methyl-2H-chromen-6-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenol Core: The chromenol core can be synthesized through a cyclization reaction involving a suitable precursor such as a phenol derivative and an aldehyde under acidic or basic conditions.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using a hydroxybenzene derivative and an appropriate alkylating agent.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced through an electrophilic aromatic substitution reaction using an iodobenzene derivative and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
3-(3-hydroxyphenyl)-2-(4-iodophenyl)-4-methyl-2H-chromen-6-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodophenyl group can be reduced to form phenyl derivatives.
Substitution: The hydroxy and iodo groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles such as amines and thiols, and electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted chromenol derivatives depending on the reagents used.
科学研究应用
3-(3-hydroxyphenyl)-2-(4-iodophenyl)-4-methyl-2H-chromen-6-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
作用机制
The mechanism of action of 3-(3-hydroxyphenyl)-2-(4-iodophenyl)-4-methyl-2H-chromen-6-ol involves its interaction with various molecular targets and pathways. The hydroxyphenyl and iodophenyl groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the compound may inhibit oxidative stress by scavenging free radicals or modulate inflammatory pathways by interacting with specific enzymes.
相似化合物的比较
Similar Compounds
3-(3-hydroxyphenyl)-2-phenyl-4-methyl-2H-chromen-6-ol: Lacks the iodophenyl group, which may result in different chemical and biological properties.
3-(4-hydroxyphenyl)-2-(4-iodophenyl)-4-methyl-2H-chromen-6-ol: Has the hydroxy group in a different position, which may affect its reactivity and interactions.
3-(3-hydroxyphenyl)-2-(4-bromophenyl)-4-methyl-2H-chromen-6-ol: Contains a bromophenyl group instead of an iodophenyl group, which may influence its chemical behavior and applications.
Uniqueness
3-(3-hydroxyphenyl)-2-(4-iodophenyl)-4-methyl-2H-chromen-6-ol is unique due to the presence of both hydroxyphenyl and iodophenyl groups attached to the chromenol core. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
属性
分子式 |
C22H17IO3 |
|---|---|
分子量 |
456.3 g/mol |
IUPAC 名称 |
3-(3-hydroxyphenyl)-2-(4-iodophenyl)-4-methyl-2H-chromen-6-ol |
InChI |
InChI=1S/C22H17IO3/c1-13-19-12-18(25)9-10-20(19)26-22(14-5-7-16(23)8-6-14)21(13)15-3-2-4-17(24)11-15/h2-12,22,24-25H,1H3 |
InChI 键 |
RWKXMXMLZHFKIZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)I)C4=CC(=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Chlorobenzo[b]thiophene-2-sulfonic acid](/img/structure/B13965627.png)
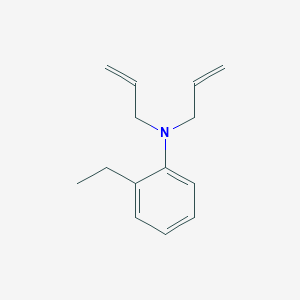
![1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone](/img/structure/B13965638.png)

![7-(Bromomethyl)-2-methyl-2-azaspiro[4.4]nonane](/img/structure/B13965642.png)
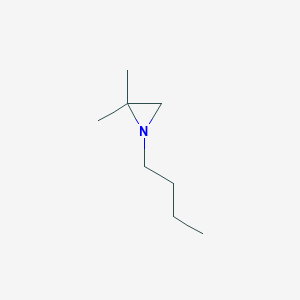
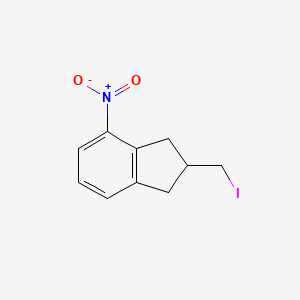



![4-amino-1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13965695.png)
![(1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate](/img/structure/B13965701.png)
